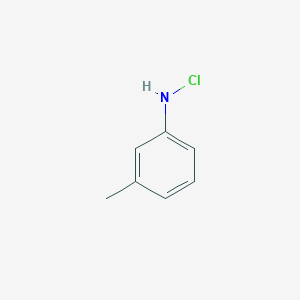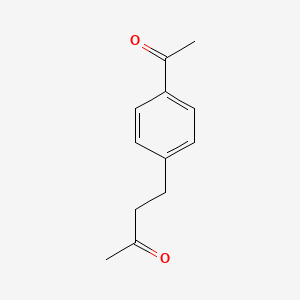![molecular formula C10H20N2O2 B14619434 2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide CAS No. 58002-63-4](/img/structure/B14619434.png)
2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group substituted with a 2,2-dimethyl group and an N-{2-oxo-2-[(propan-2-yl)amino]ethyl} group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide can be achieved through several synthetic routes. One common method involves the amidation of primary nitroalkanes. The reaction typically involves the use of a bromonium source and dichloromethane as a solvent at low temperatures . Another approach is the resolution-racemization-recycle synthesis from racemic N,N-dimethyl-3-hydroxy-(2-thienyl)-1-propanamine using (S)-mandelic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-methylpropanamide
- N-Methylisobutyramide
- N,N-Dimethyl-3-hydroxy-(2-thienyl)-1-propanamine
Uniqueness
2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
58002-63-4 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]propanamide |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)12-8(13)6-11-9(14)10(3,4)5/h7H,6H2,1-5H3,(H,11,14)(H,12,13) |
InChI Key |
JCVRUSAZRKOCIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)

![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)


![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)

![3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one](/img/structure/B14619408.png)




![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
